

Fap-IN-2: An In-Depth Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fap-IN-2 is a potent and selective small molecule inhibitor of Fibroblast Activation Protein (FAP), a cell surface serine protease. FAP is minimally expressed in healthy adult tissues but is significantly upregulated in the tumor microenvironment, particularly on cancer-associated fibroblasts (CAFs). This differential expression makes FAP an attractive target for diagnostic imaging and therapeutic intervention in oncology. **Fap-IN-2**, a derivative of a 99mTc-labeled isonitrile-containing FAP inhibitor, is primarily utilized as a high-affinity imaging agent for the non-invasive detection and characterization of FAP-positive tumors.[1] Its favorable pharmacokinetic properties and high tumor uptake provide a valuable tool for cancer research and the development of targeted therapies.

Chemical Properties and Synthesis

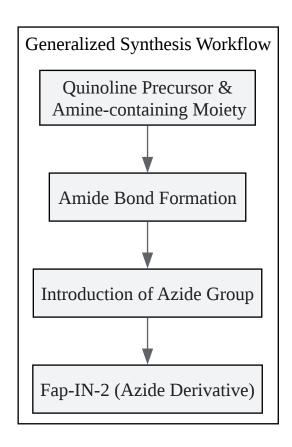
Fap-IN-2 is a quinoline-based compound with the following chemical properties:

Property	Value
Chemical Formula	C24H28F2N6O3
Molecular Weight	486.52 g/mol
CAS Number	2471983-20-5



The synthesis of **Fap-IN-2**, an azide quinolone derivative, serves as a precursor for various functionalized FAP inhibitors. While a detailed, peer-reviewed synthesis protocol for **Fap-IN-2** is not publicly available, a likely synthetic route can be inferred from patent literature and the synthesis of similar quinoline-based FAP inhibitors. The process generally involves a multi-step synthesis culminating in a key intermediate, a quinoline azide, which can then be further modified. A preparation method for a technetium-99m-labeled isocyano-containing FAP inhibitor derivative, which is conceptually similar to **Fap-IN-2**, has been described in a Chinese patent.

Below is a generalized workflow for the synthesis of a quinoline-based FAP inhibitor precursor like **Fap-IN-2**.



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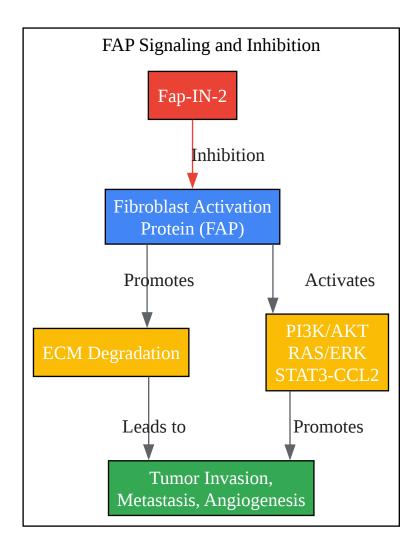
Caption: Generalized synthetic workflow for a quinoline-based FAP inhibitor precursor.

Mechanism of Action



Fap-IN-2 functions by selectively binding to the active site of FAP, a type II transmembrane serine protease, thereby inhibiting its enzymatic activity. FAP's enzymatic functions, which include dipeptidyl peptidase and endopeptidase activities, play a crucial role in remodeling the extracellular matrix (ECM) of the tumor microenvironment.[2] By degrading components of the ECM, FAP facilitates tumor cell invasion, migration, and proliferation.

Inhibition of FAP by **Fap-IN-2** disrupts these processes. Furthermore, FAP activity has been shown to influence several downstream signaling pathways that promote tumor progression. These include the PI3K/AKT, RAS/ERK, and STAT3-CCL2 signaling pathways.[3][4] By blocking FAP, **Fap-IN-2** can indirectly modulate these pathways, leading to a reduction in tumor growth and metastasis.



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Caption: FAP signaling pathways and the inhibitory action of Fap-IN-2.

Experimental Data In Vitro Activity

While specific IC50 values for the parent **Fap-IN-2** compound are not readily available in the public domain, the inhibitory activity of its fluorescently labeled derivatives has been reported. These derivatives, where **Fap-IN-2** serves as the core FAP-binding motif, demonstrate nanomolar potency, indicating the high affinity of the parent compound.

Fluorescent Derivative of Fap-IN-2	IC50 (nM)
Fluorescein-FAPi	0.157
BODIPY-FL-FAPi	2.62
TAMRA-FAPi	1.07
AF647-FAPi	1.04
BODIPY-TMR-FAPi	7.84
Rhodamine6G-FAPi	7.60

Data sourced from a study on FAP-targeted fluorescent imaging agents.

In Vivo Biodistribution

Preclinical studies using a 99mTc-labeled FAP inhibitor in a Hep-G2 tumor-bearing nude mouse model have demonstrated high and specific tumor uptake.



Organ	% Injected Dose per Gram (%ID/g) at 30 min	% Injected Dose per Gram (%ID/g) at 2 h
Blood	1.85 ± 0.32	0.45 ± 0.09
Heart	0.98 ± 0.15	0.21 ± 0.04
Lung	2.15 ± 0.41	0.52 ± 0.11
Liver	3.21 ± 0.55	1.89 ± 0.28
Spleen	0.89 ± 0.17	0.31 ± 0.06
Kidney	15.23 ± 2.11	8.97 ± 1.54
Muscle	0.76 ± 0.14	0.19 ± 0.05
Bone	1.12 ± 0.21	0.48 ± 0.09
Tumor	7.05 ± 1.13	5.18 ± 0.98

Data represents mean ± SD. Sourced from a study on a 99mTc-labeled FAP inhibitor.[5]

Experimental Protocols In Vitro FAP Inhibition Assay

This protocol is adapted from a study utilizing fluorescent derivatives of Fap-IN-2.

Materials:

- Recombinant mouse FAP (BioLegend)
- Fluorogenic FAP substrate: Z-Gly-Pro-AMC (MedChemExpress)
- Fap-IN-2 or its derivatives
- Assay buffer
- 384-well plates
- Plate reader with fluorescence detection capabilities



Procedure:

- Dilute recombinant mouse FAP to a concentration of 0.01 μ g/100 μ L in assay buffer.
- Prepare serial dilutions of Fap-IN-2 (or its derivatives) spanning a concentration range from picomolar to micromolar.
- Add the serially diluted **Fap-IN-2** to the wells of a 384-well plate.
- Add the diluted FAP solution to each well and incubate for 30 minutes at 37°C.
- Following the initial incubation, add 10 μL of a 100 μM solution of Z-Gly-Pro-AMC to each well.
- Incubate the plate for 60 minutes at 37°C.
- Measure the fluorescence at the appropriate excitation and emission wavelengths for the cleaved AMC fluorophore.
- Calculate the IC50 values by plotting the fluorescence intensity against the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Imaging Protocol (Mouse Model)

This protocol is a general guideline for in vivo imaging using a 99mTc-labeled FAP inhibitor like **Fap-IN-2**.

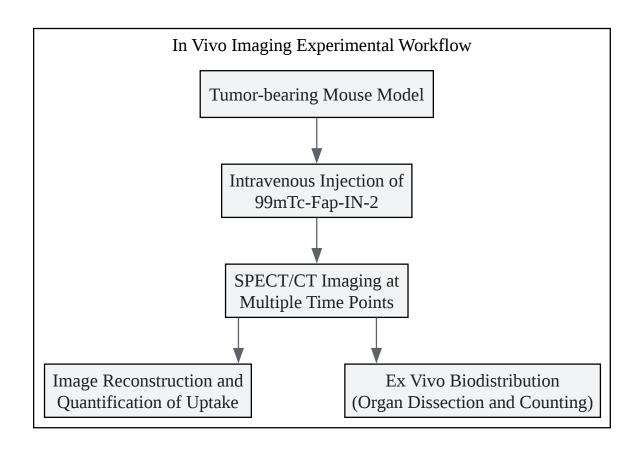
Materials:

- Tumor-bearing mice (e.g., subcutaneous xenograft model)
- 99mTc-labeled Fap-IN-2
- Anesthetic (e.g., isoflurane)
- SPECT/CT imaging system

Procedure:



- Anesthetize the tumor-bearing mouse using a suitable anesthetic.
- Administer a defined dose of 99mTc-labeled Fap-IN-2 intravenously via the tail vein.
- Position the mouse in the SPECT/CT scanner.
- Acquire whole-body SPECT and CT images at various time points post-injection (e.g., 30 minutes, 1 hour, 2 hours, 4 hours, and 24 hours) to assess the biodistribution and tumor uptake of the tracer.
- Reconstruct and analyze the images to quantify the radioactivity in the tumor and other organs of interest.
- For biodistribution studies, after the final imaging time point, euthanize the mouse and dissect the tumor and major organs.
- Measure the radioactivity in each tissue sample using a gamma counter to determine the %ID/g.





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